molecular formula C10H11IO3 B3058657 Ethyl 2-(4-iodophenoxy)acetate CAS No. 90794-33-5

Ethyl 2-(4-iodophenoxy)acetate

Cat. No.: B3058657
CAS No.: 90794-33-5
M. Wt: 306.1 g/mol
InChI Key: LSDOOFJZRXYLSK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-iodophenoxy)acetate is an organoiodine compound belonging to the class of phenoxyacetate esters. Its molecular formula is C₁₀H₁₁IO₃, with a molecular weight of 306.099 g/mol . The iodine atom at the para-position of the phenyl ring confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

CAS No.

90794-33-5

Molecular Formula

C10H11IO3

Molecular Weight

306.1 g/mol

IUPAC Name

ethyl 2-(4-iodophenoxy)acetate

InChI

InChI=1S/C10H11IO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3

InChI Key

LSDOOFJZRXYLSK-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=CC=C(C=C1)I

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key Applications/Notes
Ethyl 2-(4-iodophenoxy)acetate I (para) 306.099 Not reported Not reported Intermediate for luminescent complexes
Ethyl 2-(4-aminophenoxy)acetate NH₂ (para) 195.21 56–58 62 Precursor for dual GK inhibitors
Ethyl 2-(4-fluorophenoxy)acetate F (para) 198.194 Not reported 79–95.6 High-yield synthesis via nucleophilic substitution
Ethyl 2-(4-chlorophenoxy)acetoacetate Cl (para) 256.69 Not reported Not reported Studied as snake venom enzyme inhibitors
Methyl 2-(4-iodophenyl)acetate I (para) 276.07 271.9 (predicted) Not reported Antimicrobial precursor


Key Observations :

  • Halogen Effects : Iodine's larger atomic radius and polarizability compared to F or Cl increase molecular weight and may enhance lipophilicity, influencing bioavailability or material properties .
  • Amino vs. Nitro Groups: Ethyl 2-(4-aminophenoxy)acetate is synthesized via nitro reduction (Fe/NH₄Cl), achieving moderate yields (62%), whereas fluoro analogs achieve higher yields (up to 95.6%) due to simpler substitution .
This compound

Nucleophilic Substitution: Reacting 4-iodophenol with ethyl bromoacetate in the presence of K₂CO₃ (similar to Ethyl 2-(4-fluorophenoxy)acetate synthesis) .

Esterification: Conversion of 2-(4-iodophenoxy)acetic acid with ethanol under acid catalysis .

Comparison with Other Esters :

  • Ethyl 2-(4-aminophenoxy)acetate: Requires a two-step process: (i) alkylation of p-nitrophenol, (ii) nitro group reduction. Lower yield (62%) due to intermediate purification challenges .
  • Ethyl 2-(4-fluorophenoxy)acetate: Single-step synthesis with K₂CO₃ in acetone, achieving near-quantitative yields (95.6%) .

Crystallographic and Computational Insights

  • Hirshfeld Analysis: Ethyl 2-(4-aminophenoxy)acetate exhibits intermolecular N–H⋯O and C–H⋯O interactions, critical for crystal packing .
  • DFT Studies : Computational models for halogenated analogs predict enhanced electrophilicity at the ester carbonyl group due to electron-withdrawing effects of iodine .

Q & A

Q. What are the key considerations for synthesizing Ethyl 2-(4-iodophenoxy)acetate?

Methodological Answer: Synthesis requires careful optimization of reaction conditions. A common approach involves nucleophilic substitution between 4-iodophenol and ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetone). Temperature control (~60°C) and stoichiometric ratios (1:1.2 phenol:ethyl bromoacetate) are critical to minimize side reactions like hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How is the structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation employs:

  • ¹H/¹³C NMR : Key signals include the ethyl ester triplet (~1.3 ppm for CH₃, ~4.2 ppm for CH₂) and aromatic protons (6.6–7.5 ppm for the iodophenyl group) .
  • X-ray crystallography : Resolves bond lengths (e.g., C-O ether linkage at ~1.36 Å) and confirms the planar geometry of the iodophenyl ring .
  • HRMS : Validates molecular weight (e.g., [M⁺] at m/z 401.9521 for a chloro-iodo analog) .

Q. What analytical techniques are essential for purity assessment?

Methodological Answer:

  • HPLC : Quantifies impurities using a C18 column and UV detection at 254 nm.
  • Melting Point : Sharp melting range (e.g., 85–87°C) indicates purity.
  • TLC : Hexane/ethyl acetate (3:1) as mobile phase, visualized under UV .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer: Discrepancies (e.g., shorter C-N bonds in crystallography vs. NMR predictions) arise from resonance effects in the acetamide group. Cross-validate using:

  • DFT calculations : Compare theoretical vs. experimental bond lengths .
  • Variable-temperature NMR : Assess dynamic effects (e.g., keto-enol tautomerism) .
  • Complementary techniques : Pair IR (C=O stretch at ~1700 cm⁻¹) with X-H bond analysis in crystallography .

Q. What strategies improve synthetic yield in multi-step reactions?

Methodological Answer: Low yields (e.g., 19% in a related ester synthesis) can be addressed via:

  • Catalyst optimization : Use p-toluenesulfonic acid for faster esterification .
  • Flow reactors : Enhance scalability and reduce side products .
  • Protecting groups : Temporarily shield reactive sites (e.g., iodophenyl group) during intermediate steps .

Q. How to study host-guest interactions with β-cyclodextrin complexes?

Methodological Answer:

  • UV-vis spectroscopy : Monitor inclusion via shifts in absorbance maxima (e.g., 280 nm for the free ester vs. 265 nm in the complex) .
  • Job’s plot : Determine stoichiometry (typically 1:1) by varying host-guest ratios .
  • Molecular docking : Predict binding modes using software like AutoDock .

Q. How to evaluate catalytic efficiency in transesterification reactions?

Methodological Answer:

  • Kinetic studies : Track ester conversion via ¹H NMR (disappearance of ethyl ester signals) .
  • Thermodynamic data : Reference proton affinity (835.7 kJ/mol) and gas-phase basicity (804.7 kJ/mol) for reaction feasibility .
  • Activation energy : Calculate via Arrhenius plots using GC-MS data at varying temperatures .

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